molecular formula C6H6N2O4S B14613727 2,5-Dimethyl-3,4-dinitrothiophene CAS No. 60431-14-3

2,5-Dimethyl-3,4-dinitrothiophene

Cat. No.: B14613727
CAS No.: 60431-14-3
M. Wt: 202.19 g/mol
InChI Key: FXPIEMFIIFENHO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3,4-dinitrothiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of nitro groups at the 3 and 4 positions and methyl groups at the 2 and 5 positions makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3,4-dinitrothiophene typically involves the nitration of 2,5-dimethylthiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The nitration reaction proceeds as follows:

2,5-Dimethylthiophene+2HNO3This compound+2H2O\text{2,5-Dimethylthiophene} + 2 \text{HNO}_3 \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 2,5-Dimethylthiophene+2HNO3​→this compound+2H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3,4-dinitrothiophene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Reduction: 2,5-Dimethyl-3,4-diaminothiophene.

    Substitution: 2,5-Dimethyl-3,4-dimethoxythiophene.

    Oxidation: 2,5-Dicarboxy-3,4-dinitrothiophene.

Scientific Research Applications

2,5-Dimethyl-3,4-dinitrothiophene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3,4-dinitrothiophene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-dinitrothiophene
  • 2,5-Dichloro-3,4-dinitrothiophene
  • 2-Bromo-5-chloro-3,4-dinitrothiophene

Uniqueness

2,5-Dimethyl-3,4-dinitrothiophene is unique due to the presence of methyl groups at the 2 and 5 positions, which can influence its reactivity and physical properties. The methyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

CAS No.

60431-14-3

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

2,5-dimethyl-3,4-dinitrothiophene

InChI

InChI=1S/C6H6N2O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3

InChI Key

FXPIEMFIIFENHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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